molecular formula C29H33NO8S3 B413024 Tetraethyl 5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate CAS No. 296272-61-2

Tetraethyl 5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No. B413024
CAS RN: 296272-61-2
M. Wt: 619.8g/mol
InChI Key: PIWYCAMGROPCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetraethyl 5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate is a useful research compound. Its molecular formula is C29H33NO8S3 and its molecular weight is 619.8g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Heterocyclic Systems Synthesis

Studies have focused on the synthesis of novel polycondensed heterocyclic systems through reactions involving compounds with similar structures to the mentioned tetraethyl derivative. For instance, Medvedeva et al. (2006) developed approaches to synthesize new heterocyclic systems like [1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione, which show potential for various scientific applications including material science and pharmaceutical research due to their unique structural properties Medvedeva, E. V., Leshcheva, E. V., Shikhaliev, K., & Solov’ev, A. S. (2006). Chemistry of Heterocyclic Compounds, 42, 534-539..

Coordination Chemistry and Molecular Electronics

Compounds with intricate heterocyclic frameworks serve as crucial ligands in coordination chemistry, impacting the development of molecular electronics and sensing devices. The study by Li et al. (2011) on dinuclear rhenium(I) carbonyl complexes demonstrates the synthesis and application of heterocyclic compounds in creating materials with novel electronic and optical properties Li, G.-N., Jin, T., Sun, L., Qin, J., Wen, D., Zuo, J., & You, X. (2011). Journal of Organometallic Chemistry, 696, 3076-3085..

Antitumor Activity

The research into heterocyclic quinoline derivatives has also shown promising antitumor properties. Bolognese et al. (2008) synthesized and evaluated quinolinquinone derivatives for their antiproliferative activity against human tumor cell lines. These studies highlight the potential of heterocyclic compounds in the development of new anticancer agents Bolognese, A., Correale, G., Manfra, M., Esposito, A., Novellino, E., & Lavecchia, A. (2008). Journal of Medicinal Chemistry, 51(24), 8148-57..

Chemical Reactivity and Synthetic Applications

Research on heterocyclic compounds often explores their chemical reactivity for synthetic applications. Markosyan et al. (2000) investigated the synthesis of 2,3-disubstituted 4-oxo-3,4,5,6-tetrahydrospiro(benzo[h]quinazoline-5,1′-cyclopentanes), showcasing the versatility of heterocyclic compounds in organic synthesis Markosyan, A., Kuroyan, R. A., & Dilanyan, S. V. (2000). Chemistry of Heterocyclic Compounds, 36, 579-583..

properties

IUPAC Name

tetraethyl 5',5',9'-trimethylspiro[1,3-dithiole-2,1'-6H-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO8S3/c1-8-35-24(31)19-20(25(32)36-9-2)39-23-18(16-14-15(5)12-13-17(16)30-28(23,6)7)29(19)40-21(26(33)37-10-3)22(41-29)27(34)38-11-4/h12-14,30H,8-11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWYCAMGROPCDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C(C13SC(=C(S3)C(=O)OCC)C(=O)OCC)C4=C(C=CC(=C4)C)NC2(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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